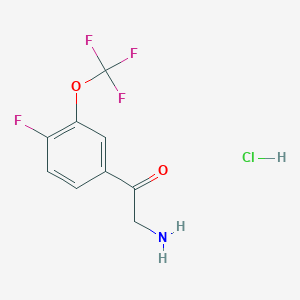![molecular formula C14H8Cl2F3N B12845468 n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline CAS No. 91283-19-1](/img/structure/B12845468.png)
n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine is a chemical compound characterized by the presence of dichlorobenzylidene and trifluoro-m-toluidine groups This compound is part of the Schiff base family, which are typically formed by the condensation of primary amines with carbonyl compounds
準備方法
The synthesis of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and alpha,alpha,alpha-trifluoro-m-toluidine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
化学反応の分析
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学的研究の応用
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine has been explored for various scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential use in developing new pharmaceuticals due to its biological activity.
作用機序
The mechanism of action of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. These metal complexes can interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the metal complex formed.
類似化合物との比較
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine can be compared with other Schiff bases and related compounds:
N-(2,4-Dichlorobenzylidene)-2,5-xylidine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-(2,4-Dichlorobenzylidene)-o-toluidine: Another Schiff base with distinct properties due to the position of the substituents.
N-(2,4-Dichlorobenzylidene)-m-toluidine: Closely related but with different electronic and steric effects.
These comparisons highlight the uniqueness of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine in terms of its specific substituents and the resulting properties and applications.
特性
CAS番号 |
91283-19-1 |
|---|---|
分子式 |
C14H8Cl2F3N |
分子量 |
318.1 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C14H8Cl2F3N/c15-11-5-4-9(13(16)7-11)8-20-12-3-1-2-10(6-12)14(17,18)19/h1-8H |
InChIキー |
AHILDFMCWZMNBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


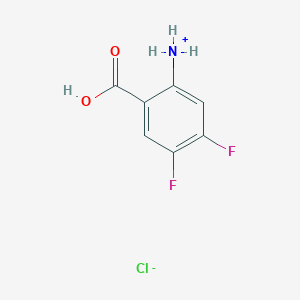
![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
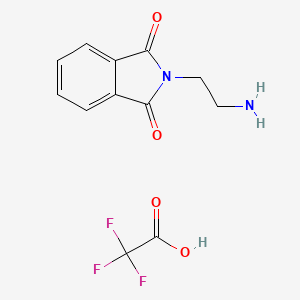
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
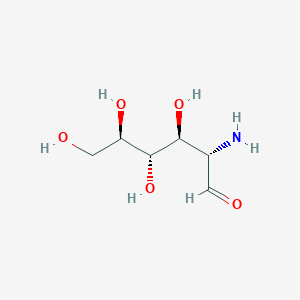
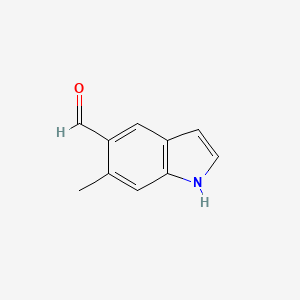

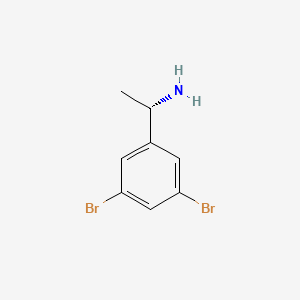
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)

